5-(3-chlorophenyl)-1H-pyrazole
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and stability. It also includes studying the compound’s reactivity with other substances.Scientific Research Applications
Synthesis and Computational Analysis
5-(3-Chlorophenyl)-1H-pyrazole and its derivatives have been synthesized and analyzed through computational methods. These studies often involve detailed molecular structure analysis, vibrational assignments, and theoretical predictions about the compounds' properties and effects on the human body. This approach aids in understanding the candidate drugs and identifying their potential regulatory mechanisms and broader functions (Singh et al., 2009).
Antimicrobial Activity
Research has indicated that certain derivatives of 5-(3-Chlorophenyl)-1H-pyrazole exhibit potent antimicrobial activity. These compounds have been shown to have significant effects against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Tanitame et al., 2005).
Anti-Inflammatory and Anticancer Applications
Studies have been conducted on the anti-inflammatory and anticancer potentials of 5-(3-Chlorophenyl)-1H-pyrazole derivatives. Some of these compounds have shown significant inhibition of key enzymes involved in inflammatory processes and have demonstrated promising results in antimicrobial and anticancer activities (Lokeshwari et al., 2017).
Molecular Docking and Spectroscopic Analysis
Molecular docking and spectroscopic studies of 5-(3-Chlorophenyl)-1H-pyrazole derivatives have provided insights into their potential mechanisms of action, particularly in relation to antimicrobial activity. These studies involve analysis of molecular interactions, electronic properties, and absorption energies, further elucidating the compound's properties and potential applications (Sivakumar et al., 2020).
Structural Elucidation and Interaction Analysis
Structural elucidation of 5-(3-Chlorophenyl)-1H-pyrazole derivatives has been carried out usingvarious analytical techniques such as X-ray crystallography, NMR, and mass spectral analysis. These studies provide detailed insights into the molecular structure, confirming the formation of specific isomers and analyzing intermolecular interactions in the solid state. Such detailed structural analysis is crucial for understanding the stability and reactivity of these compounds (Naveen et al., 2018).
Exploration of Physicochemical and Electronic Properties
Research involving 5-(3-Chlorophenyl)-1H-pyrazole derivatives often includes the exploration of their physicochemical and electronic properties using various computational methods. This includes the analysis of molecular orbitals, electrostatic potential surfaces, and other electronic properties. Such studies are instrumental in predicting the reactivity and potential applications of these compounds in various scientific fields (Pathade et al., 2020).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining safe handling and storage procedures.
Future Directions
This involves suggesting further studies that could be done on the compound. This could include potential applications, modifications to improve its properties, or investigations into its mechanism of action.
properties
IUPAC Name |
5-(3-chlorophenyl)-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZSUEDJQQWSHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370955 | |
Record name | 3-(3-Chlorophenyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-1H-pyrazole | |
CAS RN |
59843-69-5 | |
Record name | 3-(3-Chlorophenyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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